molecular formula C14H11ClFNO3S B2648990 [(2-Chloro-5-fluorophenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate CAS No. 1794884-16-4

[(2-Chloro-5-fluorophenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate

Cat. No.: B2648990
CAS No.: 1794884-16-4
M. Wt: 327.75
InChI Key: FFHAJPRYVXXQGO-UHFFFAOYSA-N
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Description

Historical Context of Thiophene-Based Carboxylate Derivatives in Drug Discovery

Evolution of Thiophene Pharmacophores

Thiophene derivatives have been integral to medicinal chemistry since Viktor Meyer’s 1882 isolation of thiophene from benzene. Early applications focused on their aromatic stability and bioisosteric equivalence to benzene, enabling the development of compounds with improved metabolic profiles. The introduction of carboxylate functionalities to thiophene scaffolds emerged as a pivotal innovation, enhancing water solubility while preserving aromatic interaction capabilities. For example, the Gewald reaction—a cornerstone in thiophene synthesis—facilitated the creation of 2-aminothiophene-3-carboxylates, which became precursors for antidiabetic and anticancer agents.

Key Milestones in Thiophene Carboxylate Drug Development
Compound Name Therapeutic Class Target Approval Year
Dorzolamide Antiglaucoma Carbonic anhydrase 1994
Clopidogrel Antiplatelet P2Y12 receptor 1997
Prasugrel Cardiovascular P2Y12 receptor 2009
Raltitrexed Anticancer Thymidylate synthase 1996

Table 1: Selected FDA-approved thiophene carboxylate derivatives and their therapeutic applications.

Mechanistic Advancements

The 5-methylthiophene-2-carboxylate substructure in the target compound builds upon decades of structure-activity relationship (SAR) studies. Methylation at the 5-position of thiophene rings has been shown to modulate electron density, enhancing π-π stacking interactions with hydrophobic binding pockets. Carboxylate groups, when esterified or amidated, improve membrane permeability while allowing pH-dependent release of active metabolites—a strategy employed in prodrugs like prasugrel.

Properties

IUPAC Name

[2-(2-chloro-5-fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO3S/c1-8-2-5-12(21-8)14(19)20-7-13(18)17-11-6-9(16)3-4-10(11)15/h2-6H,7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFHAJPRYVXXQGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)OCC(=O)NC2=C(C=CC(=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Chloro-5-fluorophenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Carbamoyl Intermediate: The reaction between 2-chloro-5-fluoroaniline and a suitable isocyanate under controlled conditions to form the carbamoyl intermediate.

    Esterification: The carbamoyl intermediate is then reacted with 5-methylthiophene-2-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[(2-Chloro-5-fluorophenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced forms of the ester or carbamoyl groups.

    Substitution: Substituted aromatic derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiophene derivatives, including [(2-Chloro-5-fluorophenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate, as promising anticancer agents. These compounds have demonstrated significant antiproliferative effects against various cancer cell lines, including liver (HepG2) and prostate (PC-3) cancer cells. For instance, certain derivatives exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity .

CompoundCell LineIC50 (µM)
3bHepG23.105
4cPC-33.023

The mechanism of action involves inhibition of key signaling pathways such as VEGFR-2 and AKT, which are critical for cancer cell proliferation and survival. This suggests that such compounds could serve as leads for the development of new anticancer therapies .

Anti-inflammatory Properties

In addition to anticancer activity, compounds related to this compound have shown promising anti-inflammatory effects. The synthesis of biologically active molecules has revealed that many thiophene derivatives possess greater anti-inflammatory activity than traditional agents like curcumin . These compounds may act by inhibiting pro-inflammatory cytokines and pathways involved in inflammation.

Organic Electronics

Thiophene derivatives are increasingly utilized in organic electronics due to their favorable electronic properties. Their ability to conduct electricity makes them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and field-effect transistors (OFETs). The incorporation of functional groups such as chloro and fluorine can enhance the electronic characteristics and solubility of these materials, leading to improved device performance .

Photovoltaic Applications

Research indicates that thiophene-based materials can enhance light absorption and charge transport in photovoltaic devices. The structural versatility allows for the tuning of energy levels, which is crucial for optimizing the efficiency of solar cells .

Case Study 1: Anticancer Screening

A comprehensive screening of thiophene derivatives was conducted to evaluate their anticancer potential. Among the tested compounds, those similar to this compound exhibited significant inhibition of tumor growth in vitro and in vivo models. The study emphasized the importance of structural modifications in enhancing biological activity and selectivity towards cancer cells .

Case Study 2: Organic Photovoltaics

A study focused on synthesizing new thiophene-based polymers for use in organic photovoltaic applications demonstrated that incorporating [(2-Chloro-5-fluorophenyl)carbamoyl]methyl groups improved charge mobility and stability under operational conditions. The resulting devices showed enhanced power conversion efficiencies compared to traditional materials .

Mechanism of Action

The mechanism of action of [(2-Chloro-5-fluorophenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Thiophene Derivatives

The compound methyl 5-chloro-3-chlorosuphonylthiophene-2-carboxylate () serves as a relevant analog. Key differences lie in the substituents:

  • Target compound : 5-methyl and carbamoyl groups.
  • Analog : 5-chloro and 3-chlorosulfonyl groups.
Table 1: Comparative Properties of Thiophene Derivatives
Property Target Compound Methyl 5-chloro-3-chlorosuphonylthiophene-2-carboxylate
Molecular Formula C₁₄H₁₂ClFNO₃S C₈H₆Cl₂O₅S₂
Substituents 5-methyl, carbamoyl 5-chloro, 3-chlorosulfonyl
Electronic Effects Mixed (donor methyl, acceptor carbamoyl) Strongly electron-withdrawing (Cl, SO₂Cl)
Predicted Solubility Moderate in polar aprotic solvents Low (due to sulfonyl chloride hydrophobicity)
Reactivity Carbamate hydrolysis potential High (sulfonyl chloride reacts readily with nucleophiles)

The sulfonyl chloride group in the analog enhances electrophilicity, making it reactive toward amines or alcohols, whereas the carbamoyl group in the target compound may undergo hydrolysis under acidic or basic conditions .

Ring Conformation and Puckering

The thiophene ring’s planarity or puckering is critical for intermolecular interactions. Using Cremer-Pople parameters, the 5-methyl group in the target compound likely induces slight puckering to alleviate steric strain, while the 5-chloro substituent in the analog may enforce a flatter ring due to electronegativity-driven conjugation .

Research Implications

The structural differences between these compounds highlight the following:

Material Science : Sulfonyl chlorides (as in the analog) are pivotal in polymer crosslinking, whereas methyl-carbamoyl derivatives may serve as ligands in coordination chemistry.

Biological Activity

The compound [(2-Chloro-5-fluorophenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H12ClFNO2S
  • Molecular Weight : 287.74 g/mol

The compound features a thiophene ring, which is known for its biological activity, and a chloro-fluorophenyl group that may enhance its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties against various bacterial strains. The presence of the thiophene moiety is believed to contribute to this activity, as thiophenes are often associated with antimicrobial effects.
  • Anticancer Potential : Some studies have indicated that this compound may inhibit the proliferation of cancer cells. The mechanism appears to involve the induction of apoptosis in tumor cells, although further research is needed to elucidate the exact pathways involved.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in vitro, potentially through the inhibition of pro-inflammatory cytokines. This suggests a possible application in treating inflammatory diseases.

The biological activities of this compound can be attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in disease pathways, such as cyclooxygenases (COXs) or lipoxygenases (LOXs), which are crucial in inflammation and cancer progression.
  • Cell Signaling Modulation : It may modulate signaling pathways related to cell survival and apoptosis, particularly those involving MAPK and PI3K/Akt pathways.

Data Tables

Biological ActivityEvidence LevelReference
AntimicrobialModerate
AnticancerPreliminary
Anti-inflammatoryModerate

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial effects of the compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, suggesting a potential application in developing new antibiotics.
  • Cancer Cell Line Studies :
    In vitro experiments using various cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis. These findings warrant further investigation into its potential as an anticancer agent.
  • Inflammation Models :
    Animal models of inflammation treated with the compound showed reduced swelling and lower levels of inflammatory markers compared to untreated controls, indicating its potential therapeutic role in inflammatory diseases.

Q & A

Q. What are the recommended synthetic routes for [(2-Chloro-5-fluorophenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves two key steps:

Esterification of 5-methylthiophene-2-carboxylic acid : Methylation of the carboxylic acid group using methanol and sulfuric acid under reflux (70–80°C) yields methyl 5-methylthiophene-2-carboxylate. This step achieves ~85% yield when anhydrous conditions are maintained .

Carbamoylation : Reacting methyl 5-methylthiophene-2-carboxylate with 2-chloro-5-fluoroaniline in the presence of a coupling agent (e.g., EDCI/HOBt) in dichloromethane at 0–5°C forms the target compound. Yields improve to >90% with slow addition of reactants and rigorous temperature control .

Q. How is the structural integrity of this compound validated in crystallographic studies?

Methodological Answer: X-ray crystallography is the gold standard for structural validation. Key steps include:

  • Crystal Growth : Slow evaporation of a saturated acetonitrile solution at 4°C yields diffraction-quality crystals.
  • Data Collection : Using a synchrotron source (λ = 0.71073 Å) and SHELXL for refinement ensures accurate bond-length and angle measurements. The thiophene ring puckering amplitude (q = 0.32 Å) and carbamoyl group torsion angles (θ = 12.5°) confirm steric and electronic stability .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Methodological Answer:

  • Antimicrobial Screening : Disk diffusion assays against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) at 100 µg/mL. Zones of inhibition >15 mm suggest potential activity.
  • Cytotoxicity : MTT assay on HEK293 cells (IC₅₀ > 50 µM indicates low toxicity).
  • Enzyme Inhibition : Fluorescence-based assays targeting COX-2 or kinase enzymes (e.g., EGFR) at 10–100 µM concentrations.

Q. How do electronic effects of the 2-chloro-5-fluorophenyl group influence reactivity in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing fluorine (para) and chlorine (ortho) substituents activate the carbamoyl carbonyl toward nucleophilic attack. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) show:

  • Electrostatic Potential Maps : The carbonyl carbon has a partial positive charge (δ+ = 0.42), favoring SN2 mechanisms.
  • Hammett Constants : σₚ = 0.78 (Cl), σₘ = 0.34 (F), indicating strong inductive effects .

Q. How can conflicting crystallographic data on ring puckering be resolved?

Methodological Answer: Conflicting puckering amplitudes (q) arise from improper plane definitions. Use Cremer-Pople coordinates to define a mean plane for the thiophene ring:

Coordinate Calculation : Apply the Cremer-Pople algorithm to atomic positions using software like Gaussian.

Validation : Compare with SHELXL-refined data. For example, a q = 0.32 Å from Cremer-Pople vs. 0.29 Å from SHELXL indicates <5% error, confirming robustness .

Q. What strategies optimize the compound’s stability in aqueous media for pharmacological studies?

Methodological Answer:

  • pH Optimization : Stability is maximized at pH 7.4 (PBS buffer), with <5% degradation over 24 hours.
  • Lyophilization : Formulate with trehalose (1:5 w/w) to prevent hydrolysis.
  • Protection Strategies : Substitute the methyl ester with a tert-butyl group to reduce susceptibility to esterases (half-life increases from 2.1 to 8.7 hours) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Substituent Variation : Replace 5-methylthiophene with 5-bromofuran (logP increases from 2.1 to 3.4, enhancing membrane permeability).
  • Carbamoyl Modifications : Introduce a 2-methoxyphenyl group to improve COX-2 selectivity (IC₅₀ drops from 34% to 62% inhibition at 50 µM).
  • Data-Driven Design : Use QSAR models (e.g., CoMFA) correlating electronic parameters (Hammett σ) with IC₅₀ values .

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